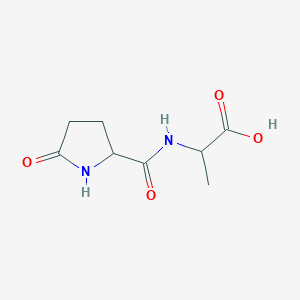
Pyroglutamylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Pyroglutamyl-L-alanine is a dipeptide compound composed of L-pyroglutamic acid and L-alanine. It is known for its role as a substrate in enzymatic reactions, particularly involving pyroglutamyl peptidase. The compound has a molecular weight of 200.19 g/mol and is typically found as a white to off-white powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Pyroglutamyl-L-alanine can be synthesized through the reaction of L-pyroglutamic acid with L-alanine. One common method involves the use of benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu) as a starting material. The synthesis involves the following steps :
Protection of the amino group: The amino group of L-pyroglutamic acid is protected using a benzyloxycarbonyl (Z) group.
Coupling reaction: The protected L-pyroglutamic acid is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N’-dimethylformamide (DMF).
Deprotection: The Z group is removed under acidic conditions to yield L-Pyroglutamyl-L-alanine.
Industrial Production Methods
Industrial production of L-Pyroglutamyl-L-alanine typically involves large-scale peptide synthesis techniques. These methods often use automated peptide synthesizers to ensure high purity and yield. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled step-by-step on a solid resin support .
Analyse Chemischer Reaktionen
Types of Reactions
L-Pyroglutamyl-L-alanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by enzymes such as pyroglutamyl peptidase, resulting in the cleavage of the peptide bond.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using pyroglutamyl peptidase.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and N,N’-dimethylformamide (DMF) for peptide bond formation.
Major Products Formed
The primary product formed from the hydrolysis of L-Pyroglutamyl-L-alanine is the individual amino acids, L-pyroglutamic acid and L-alanine .
Wissenschaftliche Forschungsanwendungen
L-Pyroglutamyl-L-alanine has several applications in scientific research:
Biochemistry: It is used as a substrate to study the activity of pyroglutamyl peptidase, an enzyme involved in protein metabolism.
Pharmaceutical Research: The compound is used in the development of enzyme inhibitors and as a model compound for studying peptide interactions.
Structural Biology: Its crystal structure has been studied to understand peptide conformation and interactions.
Wirkmechanismus
The mechanism of action of L-Pyroglutamyl-L-alanine primarily involves its role as a substrate for pyroglutamyl peptidase. The enzyme recognizes the pyroglutamyl residue and cleaves the peptide bond, releasing L-pyroglutamic acid and L-alanine. This reaction is crucial for understanding the enzyme’s specificity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Pyroglutamyl-L-naphthylamide: Another substrate for pyroglutamyl peptidase, used in similar enzymatic studies.
L-Pyroglutamyl-L-phenylalanine: A related dipeptide with similar structural properties but different enzymatic interactions.
Uniqueness
L-Pyroglutamyl-L-alanine is unique due to its specific interaction with pyroglutamyl peptidase, making it a valuable tool for studying this enzyme’s activity. Its relatively simple structure and well-defined synthesis routes also contribute to its widespread use in research .
Eigenschaften
IUPAC Name |
2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJVJUARZXCJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901333 |
Source


|
| Record name | NoName_435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
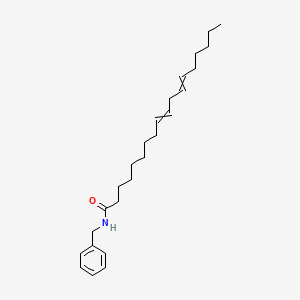
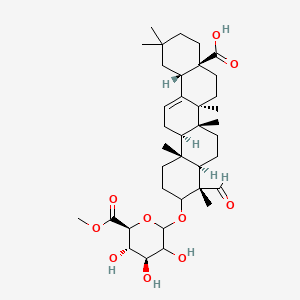
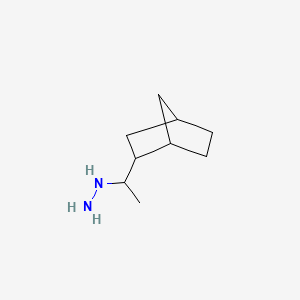
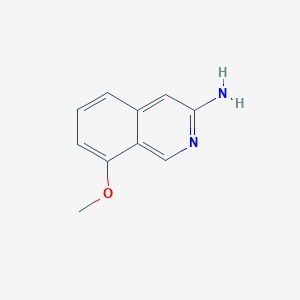

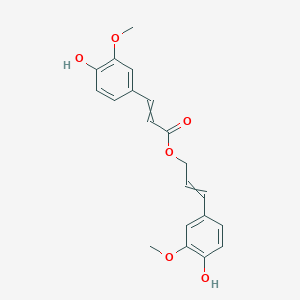
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)



![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)

![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
